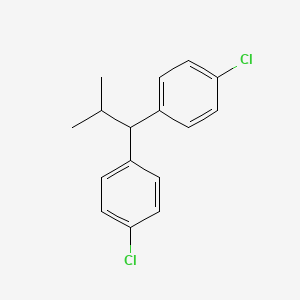
1,1'-(2-Methylpropylidene)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorobenzene rings connected by a 2-methylpropylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzene with 2-methylpropylidene chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through an electrophilic aromatic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, such as a halogen or nitro group.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile, such as an amine or hydroxide ion.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like sodium amide (NaNH2) and potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) derivatives with additional chlorine atoms on the aromatic rings .
Scientific Research Applications
1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) involves its interaction with molecular targets through electrophilic and nucleophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to potential biological effects . The specific pathways and targets involved depend on the nature of the substituents and the conditions under which the reactions occur.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,2,2-Trichloroethylidene)bis(4-chlorobenzene):
1,1’-(2,2-Dichloroethylidene)bis(4-chlorobenzene): Another related compound with two chlorine atoms on the ethylidene bridge, used in various chemical applications.
Uniqueness
1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) is unique due to its specific 2-methylpropylidene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62897-49-8 |
|---|---|
Molecular Formula |
C16H16Cl2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C16H16Cl2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16H,1-2H3 |
InChI Key |
BKOIPYWPOJRHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


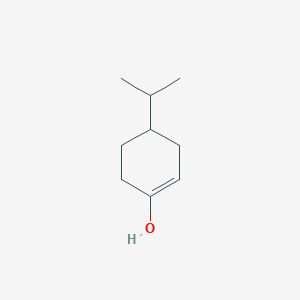
![2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B14520417.png)
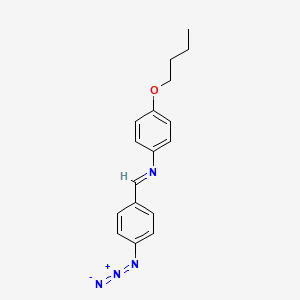
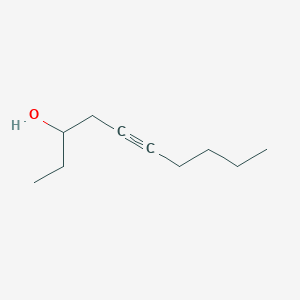
![10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14520425.png)
![Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol](/img/structure/B14520426.png)
![1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one](/img/structure/B14520428.png)

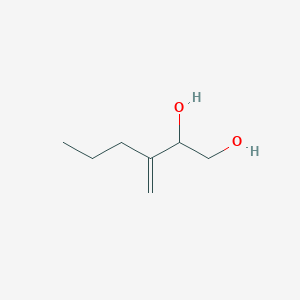


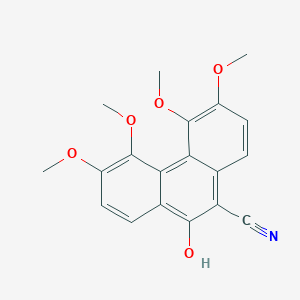
![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)
